molecular formula C7H9F2N3S B2802695 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole CAS No. 1427761-11-2

2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole

Cat. No. B2802695
CAS RN: 1427761-11-2
M. Wt: 205.23
InChI Key: OZCPGDPCNCZSLG-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethylated compounds involves various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . Difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Chemical Reactions Analysis

Difluoromethylation reactions have been shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

The introduction of a difluoromethyl group can have a positive impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .

Scientific Research Applications

Conformational and Physicochemical Properties

A study by Laurella and Erben (2016) focused on the conformational properties of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, a compound structurally related to 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole. Their research demonstrated the importance of intramolecular hydrogen bonding in determining the conformational behavior of thiadiazol-pyrrolidin compounds, which may have implications for the design of molecules with specific physicochemical characteristics (Laurella & Erben, 2016).

Antimicrobial and Antifungal Activities

Compounds bearing the 1,3,4-thiadiazole moiety, such as those synthesized by Syed, Alagwadi, and Alegaon (2013), have been evaluated for their antitubercular and antifungal activities. This suggests potential applications of the 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole in developing new antimicrobial agents, given the structural similarities and the importance of the thiadiazole core in biological activity (Syed, Alagwadi, & Alegaon, 2013).

Antioxidant and Antitumor Evaluation

The antioxidant and antitumor activities of new N-substituted-2-amino-1,3,4-thiadiazoles were explored by Hamama et al. (2013). Their work highlights the potential for thiadiazole derivatives in the development of novel anticancer therapies, underscoring the relevance of exploring compounds like 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole for their possible biologically active properties (Hamama et al., 2013).

Fungitoxicity and Agricultural Applications

The synthesis and fungitoxic evaluation of 1,2,4-Triazolo[3,2-b][1,3,4]-thiadiazole derivatives against agricultural pests, as investigated by Mishra et al. (2004), point to the potential use of 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole in the development of new agricultural chemicals with targeted action against specific fungal pathogens (Mishra et al., 2004).

Molecular and Structural Studies

Dani et al. (2013) detailed the synthesis, spectral, X-ray, and DFT studies of thiadiazol-2-amine derivatives, providing a foundation for understanding the molecular structure and electronic properties of 1,3,4-thiadiazole compounds. Such studies are crucial for the rational design of molecules with desired properties, including those related to 2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole (Dani et al., 2013).

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary depending on the specific compound. For example, Eflornithine, a well-known difluoromethylated compound, acts as an irreversible ornithine decarboxylase inhibitor .

Safety and Hazards

The safety and hazards associated with a specific difluoromethylated compound would depend on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Difluoromethylation is a field of research that has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance , suggesting that this field will continue to be an area of active research in the future .

properties

IUPAC Name

2-(difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3S/c8-5(9)6-10-11-7(13-6)12-3-1-2-4-12/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCPGDPCNCZSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole

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